6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
Description
6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a synthetic coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 3 and a tert-butyl group at position 6 of the chromen (benzopyran) scaffold. This compound’s structural complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for characterization, as exemplified by methodologies in the provided evidence .
Properties
IUPAC Name |
[6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-6-20(28)30-19-13-16(25(3,4)5)11-15-12-18(24(29)31-21(15)19)23-26-22(27-32-23)17-10-8-7-9-14(17)2/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJNKKFLNDFKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a synthetic compound characterized by its complex structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 432.5 g/mol, this compound belongs to the class of oxadiazoles and chromenes, which are known for their diverse pharmacological properties.
Structure and Properties
The compound features a chromenone core linked to an oxadiazole moiety, which is significant for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O5 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been explored through various assays. These compounds often exhibit significant free radical scavenging abilities, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that 6-tert-butyl derivatives may also exhibit similar effects.
Cytotoxicity
In vitro studies on similar oxadiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism often involves apoptosis induction through pathways involving caspases and p53 modulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as therapeutic agents against infections .
- Cytotoxic Effects : In a study assessing the cytotoxicity of various oxadiazole derivatives on cancer cell lines, it was found that certain derivatives exhibited IC50 values below 20 µM against MCF-7 cells. This suggests promising anticancer activity that warrants further investigation .
- Antioxidant Mechanism : A comparative analysis demonstrated that oxadiazole derivatives significantly reduced reactive oxygen species (ROS) in cellular models, indicating their potential as antioxidants in therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in oxidative stress pathways.
- Receptor Modulation : Potential interactions with cellular receptors can influence signaling pathways related to cell survival and apoptosis.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing oxadiazole derivatives exhibit significant pharmacological properties. The specific applications of 6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate include:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the chromenone structure enhances this effect by promoting cell cycle arrest and inhibiting tumor growth .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial and fungal strains. This makes it a candidate for development as an antimicrobial agent .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this one can inhibit the production of pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases .
Medicinal Chemistry
The unique structure of this compound makes it an attractive target for medicinal chemists looking to develop new therapeutic agents. Its ability to modulate biological pathways suggests potential uses in drug design aimed at various diseases.
Case Studies
- Anticancer Research : In a recent study, derivatives of oxadiazole were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the oxadiazole ring could enhance potency and selectivity against cancer cells .
- Antimicrobial Screening : A series of experiments conducted on synthesized oxadiazole derivatives showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial membranes was noted as a mechanism of action.
Summary Table of Applications
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The closest analog identified in the evidence is 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-1-benzopyran-8-yl propanoate (Compound ID: C200-5000) , which lacks the tert-butyl group at position 6. The tert-butyl substituent in the target compound introduces significant changes:
Key Observations :
Lipophilicity : The tert-butyl group increases logP by ~1.2 units, enhancing membrane permeability but reducing aqueous solubility.
Stereoelectronic Effects : The bulky tert-butyl group may sterically hinder interactions at the chromen ring’s position 6, altering binding affinities in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
